molecular formula C22H15NS2 B11035959 6-Phenyl-6,12-dihydro-7H-indeno[2,1-C][1,5]benzothiazepine-7-thione

6-Phenyl-6,12-dihydro-7H-indeno[2,1-C][1,5]benzothiazepine-7-thione

Cat. No.: B11035959
M. Wt: 357.5 g/mol
InChI Key: BMQZQSBBFZZBLO-UHFFFAOYSA-N
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Description

6-Phenyl-6,12-dihydro-7H-indeno[2,1-C][1,5]benzothiazepine-7-thione is a complex organic compound that belongs to the class of benzothiazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a fused indeno-benzothiazepine ring system, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-6,12-dihydro-7H-indeno[2,1-C][1,5]benzothiazepine-7-thione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-aminobenzothiazole and an appropriate indanone derivative, the compound can be synthesized through a series of condensation and cyclization reactions. The reaction conditions often involve the use of catalysts such as Lewis acids and solvents like ethanol or acetic acid under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-6,12-dihydro-7H-indeno[2,1-C][1,5]benzothiazepine-7-thione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms using reagents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

6-Phenyl-6,12-dihydro-7H-indeno[2,1-C][1,5]benzothiazepine-7-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 6-Phenyl-6,12-dihydro-7H-indeno[2,1-C][1,5]benzothiazepine-7-thione exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6-Phenyl-6,12-dihydro-7H-indeno[2,1-C][1,5]benzothiazepine-7-thione stands out due to its unique thione group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H15NS2

Molecular Weight

357.5 g/mol

IUPAC Name

11-phenyl-5,11-dihydroindeno[2,1-c][1,5]benzothiazepine-12-thione

InChI

InChI=1S/C22H15NS2/c24-21-16-11-5-4-10-15(16)20-19(21)22(14-8-2-1-3-9-14)25-18-13-7-6-12-17(18)23-20/h1-13,22-23H

InChI Key

BMQZQSBBFZZBLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C3=S)NC5=CC=CC=C5S2

Origin of Product

United States

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